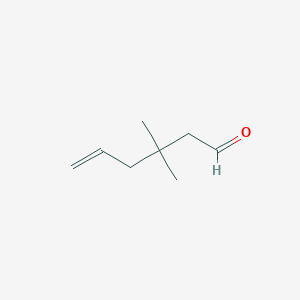

3,3-Dimethylhex-5-enal

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhex-5-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQUCRKOALWQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453710 | |

| Record name | 3,3-dimethylhex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39482-40-1 | |

| Record name | 3,3-dimethylhex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3,3 Dimethylhex 5 Enal and Its Derivatives

Classical Approaches to Aldehyde Synthesis Relevant to 3,3-Dimethylhex-5-enal

Classical methods for aldehyde synthesis remain fundamental in organic chemistry. For a molecule like this compound, these methods typically involve the oxidation of a primary alcohol or the cleavage of an alkene.

The most direct classical route is the oxidation of the corresponding primary alcohol, 3,3-dimethylhex-5-en-1-ol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to avoid unwanted reactions with the terminal alkene. Reagents such as pyridinium (B92312) chlorochromate (PCC), or methods like Swern and Dess-Martin periodinane (DMP) oxidations are suitable for this purpose. orgsyn.org The TEMPO/IBD system (2,2,6,6-tetramethylpiperidin-1-oxyl with iodosobenzene (B1197198) diacetate) is another established protocol known for its high selectivity in oxidizing primary alcohols to aldehydes without affecting other functional groups. orgsyn.org

Another classical strategy is the ozonolysis of a suitable, more complex alkene. byjus.com For instance, the ozonolysis of 4,4-dimethyl-1,6-heptadiene, followed by a reductive workup using zinc dust and water or dimethyl sulfide (B99878) (DMS), would cleave the internal double bond to yield this compound.

The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride (e.g., 3,3-dimethylhex-5-enoyl chloride) over a poisoned palladium catalyst, is another established method for aldehyde synthesis. harvard.edu However, its application here might be complicated by the potential for the catalyst to also reduce the terminal double bond.

| Method | Starting Material | Key Reagents | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Alcohol Oxidation | 3,3-dimethylhex-5-en-1-ol | PCC, DMP, Swern (oxalyl chloride, DMSO, Et3N), TEMPO | Direct, often high-yielding. | Requires synthesis of the precursor alcohol; risk of over-oxidation. |

| Ozonolysis | 4,4-dimethyl-1,6-heptadiene | 1. O3; 2. Zn/H2O or DMS | Effective for C=C bond cleavage. | Requires a specific diene precursor; ozonolysis can be hazardous. |

| Rosenmund Reduction | 3,3-dimethylhex-5-enoyl chloride | H2, Pd/BaSO4, quinoline-sulfur | Direct conversion from acyl chloride. | Catalyst poisoning is crucial; potential for alkene reduction. harvard.edu |

Transition Metal-Catalyzed Preparations of this compound

Transition metal catalysis offers powerful and selective methods for constructing and functionalizing aldehydes. Rhodium and copper complexes, in particular, provide versatile platforms for these transformations.

Rhodium(I)-Catalyzed Reactions for this compound Precursors

Rhodium(I) complexes are renowned catalysts for hydroformylation, a process that introduces a formyl group and a hydrogen atom across a double bond. wikipedia.org In principle, the hydroformylation of an appropriate diene, such as 3,3-dimethyl-1,5-hexadiene, could serve as a route to this compound. However, controlling the regioselectivity to favor the terminal aldehyde over the internal isomer would be a significant challenge.

While the direct synthesis via hydroformylation may be complex, Rh(I) catalysis is pivotal in reactions involving aldehyde precursors. For instance, Rh(I)-catalyzed methylenation can convert other aldehydes into terminal alkenes, a key structural feature of this compound's precursor alcohol. researchgate.netsci-hub.se Furthermore, the utility of this compound as a substrate in rhodium-catalyzed reactions highlights its importance. It has been used in Rh(I)-catalyzed [(5+2)+1] cycloaddition reactions to construct complex polycyclic systems, demonstrating the compatibility of its functional groups with this type of catalysis. pku.edu.cn Rhodium-catalyzed transfer hydrogenative coupling of aldehydes with aryl iodides also represents a modern approach to forming C-C bonds, a strategy that could be adapted for synthesizing advanced precursors. nih.gov

Copper(I)-Catalyzed Transformations in the Context of this compound Derivatives

Copper(I) catalysts are widely used for a variety of transformations, including the synthesis of heterocyclic compounds and the formation of carbon-heteroatom bonds. beilstein-journals.org The aldehyde group in this compound can serve as a handle for numerous copper-catalyzed reactions to generate a diverse array of derivatives.

For example, copper-catalyzed multicomponent reactions can be employed to synthesize complex heterocyclic structures. By reacting this compound with other reagents in the presence of a copper catalyst, it is possible to construct derivatives such as substituted pyridines or pyrroles. rsc.org Copper-catalyzed amidation is another powerful tool; aldehydes can be converted into amides, which are crucial functional groups in pharmaceuticals and materials science. acs.org Similarly, the conversion of the aldehyde to a nitrile functionality can be achieved through copper-mediated cyanation. researchgate.net These transformations showcase how the core structure of this compound can be elaborated into more complex and potentially bioactive molecules.

| Transformation | Reactants with Aldehyde | Typical Copper Catalyst | Product Derivative |

|---|---|---|---|

| Multicomponent Synthesis of Pyridines | Malononitrile, Acetophenone, Ammonium Acetate | Cu@imineZCMNPs | 2-Amino-3-cyanopyridine derivative rsc.org |

| Synthesis of Triazoles | Alkynes, Ethers, TMSN3 | CuCl | N-oxyalkylated 1,2,3-triazole derivative rsc.org |

| Aldehyde-Exchanged Amidation | Secondary Amine, TBHP | Cu(OAc)2 | Secondary Amide derivative acs.org |

| Cyanation | Ammonium Acetate/Iodine | Cu(OAc)2 | Nitrile derivative researchgate.net |

Organocatalytic and Cooperative Catalysis in this compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal and biocatalysis. These methods often provide unique reactivity and selectivity.

N-Heterocyclic Carbene (NHC)-Catalyzed Strategies for Enals

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts capable of reversing the normal reactivity of aldehydes, a phenomenon known as umpolung. nih.gov When an NHC reacts with an α,β-unsaturated aldehyde (an enal), it can generate a homoenolate equivalent, which is a potent nucleophile. rsc.orgchinesechemsoc.org

While this compound is a γ,δ-unsaturated aldehyde, NHC catalysis offers strategic possibilities for its derivatization. One potential approach would involve an initial isomerization of the terminal double bond to bring it into conjugation with the aldehyde, forming an α,β-unsaturated system. This new enal could then participate in a wide range of NHC-catalyzed reactions, such as [3+2] or [4+2] annulations, to create complex carbocyclic and heterocyclic frameworks. nih.govresearchgate.net The reaction proceeds through the formation of a key Breslow intermediate, which is the active nucleophilic species in these transformations. nih.govrsc.org This two-step strategy (isomerization followed by NHC catalysis) would significantly expand the synthetic utility of the this compound scaffold.

Titanium(IV)-Mediated Processes

Titanium(IV) compounds, such as titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OⁱPr)₄), are versatile Lewis acids that can mediate a variety of chemical transformations. mdpi.com In the context of this compound, Ti(IV) can activate the carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack.

This activation is central to titanium-mediated aldol (B89426) reactions, where the titanium enolate of a ketone or thioester adds to an aldehyde like this compound. mdpi.comacs.org Such reactions can be highly diastereoselective, allowing for the controlled construction of new stereocenters. acs.org Another important application is in reductive aminations, where Ti(OⁱPr)₄ can facilitate the condensation of an amine with the aldehyde to form an imine in situ, which is then reduced to afford a new amine derivative. psu.edu Furthermore, low-valency titanium reagents, often generated in situ from Ti(IV) precursors, can mediate reductive cross-coupling reactions between imines (derived from the aldehyde) and alkynes to produce stereodefined allylic amines. beilstein-journals.org These titanium-mediated processes provide robust methods for C-C and C-N bond formation, enabling the conversion of this compound into a range of functionalized products.

Advanced Synthetic Techniques Applicable to this compound

The synthesis of valuable fragrance compounds like this compound is continuously evolving, driven by the need for more efficient, sustainable, and scalable production methods. Modern synthetic chemistry offers advanced techniques that can overcome the limitations of traditional batch processing, leading to higher yields, improved safety profiles, and reduced environmental impact. These methodologies, particularly continuous flow chemistry and green chemistry principles, are highly applicable to the manufacturing of γ,δ-unsaturated aldehydes and their derivatives. Such approaches focus on optimizing reaction conditions, minimizing waste, and utilizing safer reagents and energy-efficient processes. sobfragrance.comperfumerflavorist.com The Claisen rearrangement, a powerful tool for forming carbon-carbon bonds to produce γ,δ-unsaturated carbonyls, is a prime candidate for adaptation to these advanced techniques. wikipedia.orgorganic-chemistry.org

Continuous Flow Reactor Systems for Optimized Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering significant advantages for the synthesis of fine chemicals like this compound. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, higher yields, and improved product selectivity. acs.org

For the synthesis of aldehydes, which can be prone to side reactions like over-oxidation or polymerization, the superior heat and mass transfer in microreactors is particularly beneficial. researchgate.net For instance, the Claisen rearrangement, a key reaction for synthesizing γ,δ-unsaturated aldehydes, often requires high temperatures. wikipedia.org In a continuous flow setup, superheating the solvent above its boiling point under pressure can be achieved safely, dramatically accelerating the reaction rate while minimizing thermal decomposition of the product. organic-chemistry.org

A hypothetical flow process for the synthesis of this compound could involve the sobfragrance.comsobfragrance.com-sigmatropic rearrangement of an appropriate allyl vinyl ether precursor. The precursor would be pumped through a heated reactor coil, with the temperature and flow rate precisely controlled to optimize the conversion and minimize by-product formation. The product stream could then be directed through subsequent in-line purification modules, such as liquid-liquid extraction or solid-phase scavenging, to isolate the pure aldehyde. acs.org This integrated approach not only improves efficiency but also allows for safer handling of potentially hazardous intermediates and reagents. beilstein-journals.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, leads to localized hot spots and potential side reactions. | Excellent, due to high surface-area-to-volume ratio, ensuring uniform temperature. researchgate.net |

| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic systems. | Superior, enabling rapid mixing and interaction between reagents. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better process control. beilstein-journals.org |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward, achieved by running the system for longer periods ("scaling out"). researchgate.net |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over all reaction parameters (temperature, pressure, residence time). acs.org |

| Yield & Selectivity | Variable, often lower due to side reactions and decomposition. | Generally higher due to optimized conditions and rapid quenching. nih.gov |

Green Chemistry Approaches in this compound Preparation

Green chemistry principles provide a framework for designing chemical processes that are environmentally benign and sustainable. perfumerflavorist.com The application of these principles is increasingly important in the fragrance industry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. personalcaremagazine.combmvfragrances.com The synthesis of this compound can be designed or re-evaluated through the lens of green chemistry to create a more sustainable manufacturing process.

The 12 Principles of Green Chemistry offer a guide for this evaluation:

Prevention : Designing a synthesis to prevent waste is preferable to treating waste after it has been created. A flow chemistry approach (as discussed in 2.4.1) can significantly minimize waste by improving selectivity and yield. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Claisen rearrangement is an excellent example of an atom-economical reaction, as it is a rearrangement reaction where all atoms of the starting material are incorporated into the product. wikipedia.org

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity. This involves selecting safer solvents and reagents. For example, replacing hazardous solvents like chloroform (B151607) or benzene (B151609) with greener alternatives such as water, ethanol, or supercritical CO2 could be explored. personalcaremagazine.com

Designing Safer Chemicals : The final product itself should be designed to be effective yet have minimal toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. Solvent-free reactions, perhaps facilitated by microwave irradiation in a flow system, could be a target for synthesizing the precursors of this compound. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. Flow reactors can improve energy efficiency by enabling better heat transfer and reducing reaction times. researchgate.net

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Exploring bio-based routes to the starting materials for this compound would align with this principle. premiumbeautynews.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

Catalysis : Catalytic reagents (highly selective) are superior to stoichiometric reagents. For instance, using acid catalysts like KSF-clay or weak organic acids for Johnson-Claisen type rearrangements can be more environmentally friendly than using stoichiometric activators. wikipedia.org

Design for Degradation : Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. Flow systems are well-suited for the integration of in-line analytical tools.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. The reduced reaction volumes in continuous flow reactors contribute significantly to inherent safety. beilstein-journals.org

| Green Chemistry Principle | Application & Benefit |

|---|---|

| Atom Economy | High. The sobfragrance.comsobfragrance.com-sigmatropic rearrangement is inherently atom-economical. wikipedia.org |

| Catalysis | Lewis or Brønsted acid catalysts can be used in small amounts, replacing stoichiometric reagents. Heterogeneous catalysts could allow for easy separation and recycling. wikipedia.org |

| Energy Efficiency | Flow reactors can reduce energy consumption through efficient heat transfer and shorter reaction times. Microwave-assisted heating is another energy-efficient option. wikipedia.org |

| Safer Solvents | Potential to use greener solvents like ionic liquids or even perform the reaction under solvent-free conditions. organic-chemistry.org |

| Waste Prevention | High selectivity and yield in a continuous flow process lead to minimal by-product formation and waste. nih.gov |

Reactivity Profiles and Mechanistic Pathways of 3,3 Dimethylhex 5 Enal

Carbonyl Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3,3-Dimethylhex-5-enal is a primary site for chemical transformations. The electrophilic nature of the carbonyl carbon, coupled with the steric hindrance imparted by the adjacent quaternary center, influences the course and rate of its reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. medlifemastery.com The rate and feasibility of these reactions with this compound are significantly impacted by the steric bulk of the gem-dimethyl group at the α-position to the carbonyl. While aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater electrophilicity, the quaternary carbon in this compound presents a notable steric shield. libretexts.orglibretexts.org

Strong, unhindered nucleophiles such as organolithium and Grignard reagents are expected to add to the carbonyl group. masterorganicchemistry.comlibretexts.org For instance, the reaction with an organolithium reagent would proceed via nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated during acidic workup to yield a secondary alcohol. masterorganicchemistry.com

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | Mechanistic Notes |

|---|---|---|

| Organolithium (RLi) | Secondary Alcohol | Direct addition of the carbanion to the carbonyl carbon, followed by protonation. masterorganicchemistry.com |

The steric hindrance may necessitate more forcing reaction conditions or the use of less bulky nucleophiles to achieve reasonable reaction rates.

Electrophilic Activation and Transformations

To enhance the reactivity of the sterically encumbered aldehyde, electrophilic activation of the carbonyl oxygen is a common strategy. Lewis acids can coordinate to the lone pairs of the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to attack by even weak nucleophiles. researchgate.net This activation is crucial for reactions that might otherwise be sluggish due to the steric environment. rsc.org

For example, in reactions with weaker nucleophiles, a Lewis acid catalyst would facilitate the formation of the tetrahedral intermediate. The choice of Lewis acid can be critical, with bulkier acids potentially being less effective due to steric clash. This approach is fundamental in promoting a variety of transformations at the carbonyl center that would otherwise be kinetically unfavorable. nih.govorganic-chemistry.org

Alkenyl Reactivity and Transformations

The terminal double bond in this compound provides a second site for a diverse range of chemical reactions, from metal-catalyzed cross-couplings to pericyclic and radical-mediated processes.

Olefin Metathesis Reactions with this compound

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org In the context of this compound, both cross-metathesis and ring-closing metathesis (RCM) are theoretically possible, depending on the reaction partner. However, the gem-dimethyl group adjacent to the terminal alkene can influence the efficiency of these transformations.

Cross-metathesis with another terminal olefin could produce a new, functionalized trisubstituted alkene. acs.orgnih.gov The success of such reactions often depends on the catalyst used. Ruthenium-based catalysts, such as Grubbs' catalysts, are known to be effective for metathesis involving sterically demanding olefins. nih.gov Similarly, molybdenum-based Schrock catalysts can be employed for the RCM of dienes containing gem-disubstituted olefins to yield cyclic products. nih.govharvard.edu The Thorpe-Ingold effect, resulting from the gem-dimethyl group, can favor cyclization in RCM by promoting a conformation that brings the reacting ends of the molecule into proximity. harvard.edu

Cycloaddition Reactions Involving the Terminal Alkene

The terminal alkene of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com However, the steric hindrance from the adjacent gem-dimethyl groups can be expected to decrease the reactivity of the double bond. praxilabs.com For a successful Diels-Alder reaction, the dienophile's electronic properties are also crucial; electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The aldehyde group in this compound is not strongly electron-withdrawing with respect to the distant alkene.

1,3-dipolar cycloadditions are another class of reactions that could involve the terminal alkene, leading to the formation of five-membered heterocyclic rings. wikipedia.org The success of such reactions would also be subject to the steric and electronic nature of both the 1,3-dipole and the dipolarophile (the alkene moiety of this compound). wikipedia.org

Radical Reactions of Hex-5-enyl Species and Related Radicals

Kinetic studies have shown that the presence of the gem-dimethyl group at the C3 position significantly enhances the rate of this 1,5-cyclization compared to the unsubstituted hex-5-enyl radical. rsc.org This acceleration is attributed to the Thorpe-Ingold effect, where the gem-dimethyl substituents increase the population of the folded conformation required for cyclization. rsc.org The rate enhancement is primarily due to a lowering of the activation energy for the cyclization process. rsc.org

Table 2: Kinetic Data for the Cyclization of Substituted Hex-5-enyl Radicals

| Radical Species | Relative Rate of Cyclization (approx.) | Key Finding | Source |

|---|---|---|---|

| Hex-5-enyl radical | 1 | Baseline for comparison. | rsc.org |

This predictable and rapid cyclization makes the 3,3-dimethylhex-5-enyl radical system a useful tool in mechanistic studies and in the synthesis of cyclopentane (B165970) derivatives.

Rearrangement Processes Involving this compound Skeletons

The carbon framework of this compound and its derivatives is susceptible to several types of rearrangements, leading to the formation of isomeric structures. These processes are often driven by the formation of more stable intermediates or products.

The Claisen rearrangement is a powerful C-C bond-forming reaction that proceeds through a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement of an allyl vinyl ether. mychemblog.comorganic-chemistry.org For this compound, this rearrangement would involve the formation of an enol ether intermediate. This concerted, pericyclic reaction is known to proceed preferentially through a highly ordered, chair-like transition state. imperial.ac.ukorganic-chemistry.org The formation of a stable C=O bond is a key driving force for this transformation. imperial.ac.uk

The enol ether of this compound can exist in different geometries, which would in turn influence the stereochemistry of the resulting product. The rearrangement is suprafacial, meaning the new bond forms on the same face of the π system. mychemblog.com While specific studies on the enol ether of this compound are not prevalent, the general mechanism suggests a predictable outcome based on the principles of sigmatropic rearrangements. The presence of the gem-dimethyl group at the C3 position is expected to influence the conformational preferences of the transition state, potentially favoring the formation of one diastereomer over another in chiral systems.

| Feature | Description |

|---|---|

| Reaction Type | imperial.ac.ukimperial.ac.uk-Sigmatropic Rearrangement mychemblog.comorganic-chemistry.org |

| Reactant | Allyl vinyl ether (in this case, an enol ether of this compound) |

| Product | γ,δ-Unsaturated carbonyl compound |

| Transition State | Prefers a chair-like conformation imperial.ac.ukorganic-chemistry.org |

| Driving Force | Formation of a stable carbonyl group imperial.ac.uk |

Unsaturated aldehydes like this compound can undergo isomerization, particularly through the migration of the carbon-carbon double bond. Transition metal catalysts are often employed to facilitate such transformations. For instance, palladium-catalyzed isomerization of unsaturated alcohols can lead to the formation of α,β-unsaturated aldehydes. unige.ch While this applies to the precursor alcohol, similar catalytic systems could potentially isomerize the double bond in this compound itself.

The isomerization would likely proceed to form a more thermodynamically stable, conjugated system if possible. However, in the case of this compound, migration of the double bond to form a conjugated system with the aldehyde is not straightforward due to the saturated carbons in between. Isomerization could also involve the formation of other structural isomers depending on the reaction conditions and catalysts used. For instance, γ,γ-disubstituted enals have been shown to influence the regioselectivity of certain organocatalytic reactions. rsc.org

Derivatives of this compound, particularly when subjected to conditions that generate carbocation intermediates, can undergo rearrangements such as hydride shifts. These shifts typically occur to form a more stable carbocation. For example, a less stable secondary carbocation could rearrange to a more stable tertiary carbocation through a 1,2-hydride shift.

The Cope rearrangement of the related compound 3,3-dimethylhexa-1,5-diene has been studied, providing insight into the rearrangement tendencies of similar structures. rsc.org In derivatives of this compound, if a carbocation were to form at a position adjacent to the gem-dimethyl group, a methyl shift (a type of alkyl shift) could also be a competing rearrangement pathway. The relative stability of the resulting carbocations would determine the major rearrangement product.

Oxidation and Reduction Chemistry of this compound

The aldehyde and alkene functional groups in this compound are both susceptible to oxidation and reduction. Selective transformations of one group in the presence of the other are a key focus in synthetic chemistry.

The oxidation of this compound can target either the aldehyde or the double bond. Selective oxidation of the aldehyde group to a carboxylic acid is a common transformation. lp.edu.ua Various reagents and catalytic systems have been developed for this purpose, including methods that are effective for unsaturated aldehydes.

The product of the selective oxidation of the aldehyde group in this compound is 3,3-dimethylhex-5-enoic acid. nih.govuni.lubiosynth.com Conversely, oxidation of the double bond could lead to the formation of an epoxide or, through oxidative cleavage, smaller carbonyl compounds. Organocatalytic methods have been developed for the γ-oxidation of α,β-unsaturated aldehydes, demonstrating the possibility of functionalizing the carbon backbone away from the aldehyde. semanticscholar.orgumich.edu

| Oxidation Target | Product | General Reagent/Catalyst Type |

|---|---|---|

| Aldehyde | 3,3-Dimethylhex-5-enoic acid nih.govuni.lubiosynth.com | Various oxidizing agents (e.g., permanganate, dichromate), catalytic systems lp.edu.ua |

| Alkene | Epoxide or cleavage products | Peroxy acids, ozone |

The reduction of this compound can also be directed towards either the aldehyde or the double bond. The selective reduction of the aldehyde to a primary alcohol, yielding 3,3-dimethylhex-5-en-1-ol, is a synthetically useful transformation. nih.gov This can be achieved using various reducing agents, with careful selection to avoid the reduction of the carbon-carbon double bond.

Conversely, the selective hydrogenation of the double bond would yield 3,3-dimethylhexanal. Catalytic hydrogenation is a common method for this purpose, and the choice of catalyst and reaction conditions is crucial for achieving high selectivity. acs.orgrsc.orgacs.org For α,β-unsaturated aldehydes, selective hydrogenation of the C=C bond is often thermodynamically favored. acs.org Complete reduction of both functional groups would result in 3,3-dimethylhexan-1-ol.

| Reduction Target | Product | General Reagent/Catalyst Type |

|---|---|---|

| Aldehyde | 3,3-Dimethylhex-5-en-1-ol nih.gov | Sodium borohydride, lithium aluminum hydride (with care) |

| Alkene | 3,3-Dimethylhexanal | Catalytic hydrogenation (e.g., Pd/C, Rh, Ru catalysts) rsc.orggoogle.com |

| Both Aldehyde and Alkene | 3,3-Dimethylhexan-1-ol | Strong reducing agents or more forcing hydrogenation conditions |

Computational and Theoretical Investigations of 3,3 Dimethylhex 5 Enal

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for the structural elucidation of molecules like 3,3-Dimethylhex-5-enal. This computational method allows for the precise calculation of geometric parameters, offering a detailed view of the molecule's three-dimensional arrangement.

DFT calculations, such as those performed using the B3LYP functional with a 6-311+G** basis set, can determine bond lengths, bond angles, and dihedral angles. These theoretical values are often in close agreement with experimental data obtained from techniques like X-ray crystallography, providing a high degree of confidence in the computed structures. For instance, in studies of related unsaturated aldehydes, DFT has been successfully used to obtain optimized geometries that are crucial for understanding their reactivity. nih.govresearchgate.net

Interactive Table: Calculated Geometric Parameters of this compound (Exemplary Data)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C=C Bond Length | 1.34 Å |

| C-C-C Angle (gem-dimethyl) | 109.5° |

| O=C-H Angle | 120.2° |

Ab Initio Methods in Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in analyzing the reaction pathways of this compound. These methods provide a detailed understanding of the potential energy surface, revealing the most likely routes for chemical reactions.

For unsaturated aldehydes, ab initio calculations can map out complex reaction mechanisms, such as ozonolysis or radical-initiated oxidation. mdpi.comresearchgate.net These calculations help in identifying the sequence of elementary steps, from the initial interaction of reactants to the formation of final products. For example, in the ozonolysis of similar aldehydes, the formation of a primary ozonide and its subsequent decomposition into carbonyls and Criegee intermediates have been elucidated using these methods. mdpi.comresearchgate.net

Modeling of Reaction Intermediates and Transition States

A critical aspect of understanding reaction mechanisms is the characterization of transient species like reaction intermediates and transition states. Computational modeling allows for the determination of the structures and energies of these short-lived species, which are often challenging to observe experimentally.

Using methods like DFT and Møller-Plesset perturbation theory (MP2), researchers can model the intermediates and transition states involved in reactions of this compound. For example, in radical-catalyzed cyclizations, the structures of the intermediate radicals and the transition states leading to their formation and subsequent reactions can be precisely calculated. ucl.ac.uk This information is vital for understanding the regioselectivity and stereoselectivity of such reactions.

Prediction of Stereochemical Outcomes

Computational chemistry plays a pivotal role in predicting the stereochemical outcomes of reactions involving chiral molecules or the creation of new stereocenters. For this compound, which can participate in reactions leading to chiral products, these predictive capabilities are invaluable.

By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed. escholarship.org For instance, in cyclization reactions, the relative energies of transition states leading to cis or trans products can be computed to forecast the major product. liverpool.ac.uk These predictions are often in good agreement with experimental observations and provide a rational basis for designing stereoselective syntheses. rsc.org

Computational Studies on Reaction Energetics and Activation Barriers

Understanding the energetics of a reaction is fundamental to predicting its feasibility and rate. Computational studies provide detailed information on reaction enthalpies, Gibbs free energies, and activation barriers.

For reactions involving this compound, methods like DFT can be used to calculate the energy profile along the reaction coordinate. researchgate.net This includes the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. osti.gov Comparing the activation barriers for different possible pathways allows for the identification of the most kinetically favorable route. For example, in the oxidation of aldehydes, computational studies can reveal the activation barriers for different oxidation pathways, such as those involving peroxide or radical intermediates. nih.gov

Interactive Table: Calculated Activation Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Path A: Concerted Cyclization | 25.4 |

| Path B: Stepwise Radical Cyclization | 18.2 |

Quantum Chemical Studies on Related Radical Oxidations

The oxidation of unsaturated aldehydes often proceeds through radical mechanisms, and quantum chemical studies are essential for unraveling the complexities of these reactions. nih.govresearchgate.net These studies provide insights into the electronic structure of the radical intermediates and the factors that govern their reactivity.

Quantum chemical calculations can elucidate the mechanisms of radical-initiated oxidations, such as those involving hydroxyl (OH) or nitrate (B79036) (NO3) radicals in atmospheric chemistry. researchgate.netcopernicus.org These studies can determine the preferred sites of radical attack, the stability of the resulting radical adducts, and the subsequent reaction pathways leading to the formation of various oxidation products. etsu.edu This knowledge is crucial for understanding the atmospheric fate of volatile organic compounds like this compound.

Role As a Key Synthetic Intermediate and Building Block

Application in the Total Synthesis of Natural Products

The structural features of 3,3-Dimethylhex-5-enal make it an ideal starting point for the synthesis of complex natural products, where the controlled formation of stereocenters and ring systems is paramount.

The construction of fused polycyclic systems, such as the tricyclopentanoid structure of hirsutene (B1244429), often relies on powerful ring-forming reactions. One such method is the intramolecular Pauson-Khand reaction, a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone fused to an existing ring.

While direct synthesis of hirsutene from this compound is not prominently documented, the aldehyde serves as an exemplary precursor for the required enyne substrate for this reaction. The synthetic strategy involves a two-step sequence:

Enyne Formation: The aldehyde functionality of this compound is first converted into a terminal alkyne. This is typically achieved through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. The resulting molecule is a 1,6-enyne, specifically 4,4-dimethylhept-1-en-6-yne, which possesses the necessary alkene and alkyne moieties tethered by a three-carbon chain.

Intramolecular Pauson-Khand Reaction: The enyne is then subjected to the Pauson-Khand reaction conditions, typically using a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). The reaction proceeds via coordination of the cobalt to the alkyne, followed by intramolecular coordination of the alkene and insertion of carbon monoxide. This cascade reaction forges a new five-membered ring, resulting in a bicyclo[3.3.0]octenone core, which is the foundational skeleton of hirsutene and other related triquinane natural products. researchgate.net

| Step | Reaction Type | Reactant | Key Reagents | Product | Purpose |

| 1 | Alkyne Synthesis | This compound | 1. CBr₄, PPh₃2. n-BuLi | 4,4-Dimethylhept-1-en-6-yne | Creation of the enyne precursor |

| 2 | Cycloaddition | 4,4-Dimethylhept-1-en-6-yne | Co₂(CO)₈, CO | Bicyclo[3.3.0]octenone derivative | Formation of the polycyclic core |

In the challenging synthesis of marine diterpenoids like Elisabethin A, which features a complex tricyclic 5,6,6-ring system, this compound serves as a crucial building block for introducing a key side chain. In a reported synthetic approach toward Elisabethin A, a closely related amide precursor, N-methoxy-N,3,3-trimethylhex-5-enamide, is utilized. This amide is readily reduced to the target aldehyde, this compound, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The aldehyde is then employed in a nucleophilic addition step. Specifically, the aryl lithium species derived from a protected and functionalized aromatic ring attacks the aldehyde's carbonyl group. This reaction attaches the C8 side chain to the aromatic core, establishing a critical carbon-carbon bond and setting the stage for subsequent cyclization reactions to form the intricate ring system of the diterpene. The gem-dimethyl group on the aldehyde is a characteristic feature that is carried through into the final natural product structure.

Convergent syntheses are highly effective for building large, complex molecules like macrolactones by first preparing separate fragments of the molecule and then coupling them together. Aldehydes are indispensable in this strategy, often serving as the electrophilic partner in powerful carbon-carbon bond-forming reactions that link these fragments.

In the context of macrolactone synthesis, this compound can function as a "southern" C8 fragment. Its primary role is to participate in an olefination reaction to connect with a "northern" fragment. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose. wikipedia.orgorganic-chemistry.org In this approach, a phosphonate-stabilized carbanion, representing the northern fragment, acts as the nucleophile.

The key reaction involves:

Deprotonation of the northern fragment phosphonate (B1237965) with a suitable base (e.g., NaH, KHMDS) to generate a highly nucleophilic carbanion.

Reaction of this carbanion with the aldehyde group of this compound.

Subsequent elimination of a phosphate (B84403) byproduct to form a new carbon-carbon double bond.

A significant advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene, a geometric configuration commonly found in natural macrolactones. wikipedia.orgalfa-chemistry.com This coupling reaction joins the two fragments into a long, linear precursor, which can then undergo further transformations, including a final macrolactonization step, to yield the target macrolide.

| Reaction | Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Key Reagents | Product Feature |

| Horner-Wadsworth-Emmons | This compound | Phosphonate-containing fragment | Strong base (e.g., NaH, KHMDS) | (E)-alkene bond |

Synthetic Utility in Heterocycle Formation

The dual functionality of this compound provides a template for various cyclization reactions, leading to the formation of important oxygen- and nitrogen-containing heterocyclic rings.

The γ,δ-unsaturated aldehyde structure of this compound is an ideal substrate for acid-catalyzed intramolecular cyclizations to form six-membered pyran rings. This transformation often proceeds via a Prins-type mechanism. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

The reaction is initiated by the activation of the aldehyde's carbonyl group with a Lewis acid or a Brønsted acid. This activation generates a highly electrophilic oxocarbenium ion. The tethered alkene at the C5 position then acts as an intramolecular nucleophile, attacking the carbocation at the former carbonyl carbon. This key cyclization step forms the tetrahydropyran (B127337) ring and a new tertiary carbocation. The reaction can terminate in several ways depending on the conditions and reagents used:

Trapping with a Nucleophile: If a nucleophile (e.g., a halide from a Lewis acid like SnCl₄) is present, it can trap the carbocation to yield a functionalized tetrahydropyran. wikipedia.org

Proton Elimination: In the absence of a strong external nucleophile, the carbocation can be quenched by the elimination of a proton, leading to the formation of a dihydropyran.

This method provides a stereoselective route to substituted pyrans, as the cyclization often proceeds through a predictable chair-like transition state, allowing for control over the stereochemistry of the newly formed ring. beilstein-journals.org

Analogous to the formation of pyrans, this compound can be used to synthesize nitrogen-containing heterocycles like tetrahydropyridines. This is achieved through an aza-Prins cyclization, which involves an iminium ion intermediate instead of an oxocarbenium ion. researchgate.net

The synthetic sequence typically involves two steps:

Imine Formation: The aldehyde is first condensed with a primary amine (R-NH₂) under dehydrating conditions to form the corresponding imine.

Aza-Prins Cyclization: The resulting γ,δ-unsaturated imine is then treated with a Lewis acid. The acid coordinates to the imine nitrogen, generating a highly electrophilic N-acyliminium or iminium ion. The intramolecular alkene attacks this electrophilic center, closing the six-membered ring to form a piperidine (B6355638) derivative with a resulting carbocation. This cation is then trapped by a nucleophile to yield the final functionalized tetrahydropyridine (B1245486) product.

This strategy is a powerful tool for constructing the piperidine core, a structural motif found in numerous alkaloids and pharmaceutical agents.

Construction of Chiral Scaffolds and Stereoselective Synthesis

The presence of both an aldehyde and an alkene functionality makes this compound and its derivatives suitable substrates for stereoselective reactions, enabling the creation of chiral molecules with a high degree of control over their three-dimensional arrangement.

Enantioselective Transformations utilizing this compound Derivatives

While specific documented examples of enantioselective transformations using this compound are not extensively reported in readily available literature, the broader class of α,β-unsaturated aldehydes, to which it is related after isomerization, is widely studied in organocatalysis. Methodologies such as the Mukaiyama-Michael reaction, catalyzed by chiral imidazolidinones, have proven effective for a range of α,β-unsaturated aldehydes. nih.govnih.gov These reactions typically proceed with high enantioselectivity, allowing for the synthesis of enantioenriched 1,5-dicarbonyl compounds. nih.govnih.gov The general applicability of these methods suggests potential for their adaptation to derivatives of this compound, although specific data on yields and enantiomeric excess for this particular substrate are not detailed in the surveyed literature.

Diastereoselective Reactions

Similar to enantioselective reactions, the diastereoselective transformations of this compound are not specifically detailed in numerous publications. However, the principles of diastereoselective synthesis can be applied to this molecule. For instance, conjugate addition reactions to α,β-unsaturated systems derived from this aldehyde can be controlled to favor the formation of one diastereomer over another. nih.gov The steric hindrance provided by the gem-dimethyl group at the 3-position can play a crucial role in directing the approach of incoming reagents, thus influencing the stereochemical outcome of the reaction. Research on related substrates shows that both syn and anti products can be selectively obtained by carefully choosing the catalyst and reaction conditions. nih.gov

Development of Specialized Chemical Reagents and Intermediates

The structural features of this compound make it a potential precursor for various specialized chemical products, including insecticides and analogs of biologically active compounds.

Intermediate in Pyrethroid Synthesis

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. arkat-usa.org The synthesis of these complex molecules often involves the esterification of a specific cyclopropane (B1198618) carboxylic acid with an alcohol moiety. arkat-usa.org While direct evidence of this compound being a primary intermediate in the synthesis of commercial pyrethroids is not prominently featured in the scientific literature, related structures are known to be valuable. For example, derivatives of 3,3-dimethyl-hex-5-en-2-one are cited as intermediates for pyrethroid synthesis. Given the close structural relationship between an aldehyde and a ketone, it is plausible that this compound could serve as a precursor in certain synthetic routes to pyrethroid building blocks, although specific pathways are not widely documented.

Precursor for Analogs of Biologically Active Compounds

The use of versatile starting materials is fundamental in medicinal chemistry for the synthesis of analogs of biologically active compounds to explore structure-activity relationships. While the direct application of this compound as a precursor for such analogs is not extensively documented, its potential is evident. The combination of its aldehyde and alkene functionalities allows for a range of synthetic manipulations, including multicomponent reactions, which are a powerful tool for generating molecular diversity. mdpi.com The gem-dimethyl group provides a stable, sterically defined core that could be incorporated into novel molecular scaffolds designed to mimic or interact with biological targets.

Advanced Spectroscopic and Chromatographic Techniques in Research of 3,3 Dimethylhex 5 Enal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

¹H NMR and ¹³C NMR for Detailed Structural Analysis

¹H and ¹³C NMR spectra offer a comprehensive view of the molecule's carbon skeleton and the chemical environment of its hydrogen atoms. In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and its spectrum is recorded on a high-field spectrometer. pku.edu.cn

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). For 3,3-Dimethylhex-5-enal, distinct signals corresponding to the aldehydic proton, the vinyl group protons, the allylic protons, and the gem-dimethyl groups are expected.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbon of the gem-dimethyl group, which is invisible in ¹H NMR. The chemical shifts of the carbonyl carbon, the alkene carbons, and the aliphatic carbons are highly characteristic.

Representative ¹H NMR Data for this compound

This table is representative of expected values.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~9.75 | t (triplet) | ~2.5 | H-1 (Aldehyde) |

| ~5.80 | ddt (doublet of doublets of triplets) | ~17.0, 10.2, 7.5 | H-5 (Vinyl) |

| ~5.10 | d (doublet) | ~17.0 | H-6 (trans to H-5) |

| ~5.05 | d (doublet) | ~10.2 | H-6 (cis to H-5) |

| ~2.20 | d (doublet) | ~2.5 | H-2 (Methylene) |

| ~2.10 | d (doublet) | ~7.5 | H-4 (Allylic Methylene) |

Representative ¹³C NMR Data for this compound

This table is representative of expected values.

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~204.0 | C-1 (Aldehyde Carbonyl) |

| ~134.5 | C-5 (Alkene CH) |

| ~118.0 | C-6 (Alkene CH₂) |

| ~52.0 | C-2 (Methylene) |

| ~45.0 | C-4 (Methylene) |

| ~35.0 | C-3 (Quaternary Carbon) |

Advanced NMR Techniques for Configuration Elucidation

While ¹H and ¹³C NMR are excellent for establishing the basic structure, advanced two-dimensional (2D) NMR techniques are necessary for unambiguous assignments and stereochemical analysis. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity from the aldehyde proton (H-1) to the adjacent methylene (B1212753) protons (H-2). Similarly, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, confirming the complete atomic connectivity of the molecule. For more complex structures, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which is crucial for assigning stereochemistry, although for an acyclic molecule like this compound, this is less critical unless specific conformers are being studied.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₈H₁₄O), the molecular weight is 126.20 g/mol . Standard electron ionization (EI) mass spectra would show a molecular ion peak (M⁺) at m/z = 126, confirming the molecular weight. pku.edu.cn

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For C₈H₁₄O, HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. pku.edu.cn The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2960 | C-H (Alkyl) | Stretch |

| ~2820 and ~2720 | C-H (Aldehyde) | Stretch (Fermi doublet) |

| ~1725 | C=O (Aldehyde) | Stretch |

| ~1640 | C=C (Alkene) | Stretch |

The strong absorption band around 1725 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The peaks in the 2720-2820 cm⁻¹ region are also highly characteristic of an aldehyde C-H bond. The presence of the terminal alkene is confirmed by the C=C stretch near 1640 cm⁻¹ and the strong out-of-plane bending vibrations for the vinyl group's C-H bonds.

Chromatographic Methods for Purity, Isolation, and Isomeric Ratios

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential in synthetic chemistry for the purification of products from byproducts and unreacted starting materials.

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying and isolating compounds like this compound in a research laboratory setting. pku.edu.cn In this technique, the crude product mixture is loaded onto a column of silica (B1680970) gel, which acts as the stationary phase. A solvent or a mixture of solvents, the eluent or mobile phase, is then passed through the column under pressure.

Separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For this compound, a non-polar solvent system is effective. Research has shown that it can be successfully purified using a mixture of pentane (B18724) and diethyl ether (30:1) as the eluent. pku.edu.cn The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of the pure compound as it elutes from the column. pku.edu.cn

Gas Chromatography (GC) for Reaction Monitoring and Isomeric Ratio Determination

Gas chromatography (GC) is an indispensable tool for the in-process monitoring of reactions involving this compound and for the quantification of isomeric mixtures. Given the volatility of this aldehyde, GC provides a rapid and efficient means to assess the conversion of starting materials and the formation of products and byproducts.

In synthetic preparations, such as the Claisen rearrangement or hydroformylation reactions that can yield unsaturated aldehydes, GC analysis is routinely employed to track the reaction's progress until completion. For instance, in reactions leading to mixtures of constitutional or geometric isomers, GC can effectively separate and quantify these species, providing crucial data on the regioselectivity and stereoselectivity of the reaction. The determination of isomeric ratios, such as the E/Z ratio of related unsaturated aldehydes, is often achieved using capillary GC columns with non-polar stationary phases. rsc.org The integration of the corresponding peaks in the gas chromatogram allows for the calculation of the relative amounts of each isomer present in the mixture.

Furthermore, when coupled with a mass spectrometer (GC-MS), this technique provides structural information on the separated components, aiding in their identification. The fragmentation patterns observed in the mass spectra can confirm the presence of the desired aldehyde and help in the characterization of any impurities. While specific GC methods for this compound are not extensively documented in public literature, methods for similar compounds, such as its isomer 2,6-dimethylhept-5-enal, have been reported and can be adapted. lookchem.com

Table 1: Illustrative GC Parameters for Analysis of Related Unsaturated Aldehydes

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | rsc.org |

| Injector Temp. | 250 °C | - |

| Detector Temp. | 280 °C (FID or MS) | - |

| Oven Program | 60 °C (1 min), ramp at 6 °C/min to 150 °C, then 12 °C/min to 280 °C (hold 5 min) | rsc.org |

| Carrier Gas | Helium | - |

| Comment | This method is suitable for separating isomers and monitoring reaction progress of functionalized aldehydes. | rsc.org |

Note: This table provides typical parameters used for related compounds and serves as a starting point for developing a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (ee) of chiral molecules like this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

For α,β-unsaturated aldehydes, polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., CHIRALCEL® OD) or amylose (B160209) (e.g., CHIRALPAK® AD), are highly effective. rsc.orgwiley-vch.desigmaaldrich.com The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. Typically, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is employed. rsc.orgnih.gov The ratio of these solvents is optimized to achieve good resolution and reasonable analysis times.

In many cases, the aldehyde is first reduced to the corresponding alcohol before HPLC analysis to improve the separation and detection characteristics. amazonaws.com However, direct analysis of the aldehyde is also possible. The detection is usually performed using a UV detector, as the carbonyl group and the carbon-carbon double bond provide sufficient chromophores. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Exemplary Chiral HPLC Conditions for Enantiomeric Excess Determination of Unsaturated Aldehydes

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Chiral Stationary Phase | Chiralcel AD-H | Chiralcel OD-H | rsc.org, wiley-vch.de |

| Column Dimensions | 4.6 mm x 25 cm | 4.6 mm x 25 cm | rsc.org |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Isopropanol (93:7) | rsc.org, wiley-vch.de |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | rsc.org, wiley-vch.de |

| Detection | UV at 220 nm | UV at 250 nm | rsc.org, wiley-vch.de |

| Comment | These conditions have been successfully applied to resolve enantiomers of various α,β-unsaturated aldehydes. | rsc.org, wiley-vch.de |

Note: The conditions presented are for related chiral aldehydes and demonstrate common practices that would be applicable for the analysis of this compound.

X-ray Crystallography of Derived Crystalline Intermediates

While this compound is a liquid at room temperature, its absolute and relative stereochemistry can be unambiguously determined through single-crystal X-ray diffraction analysis of a suitable crystalline derivative. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

To perform X-ray crystallography, the aldehyde is typically converted into a solid derivative. This can be achieved by reacting it with a chiral or achiral reagent to form a crystalline compound such as an oxazolidinone, a semicarbazone, a hydrazone, or an amide. For example, the reaction of a chiral aldehyde with a chiral auxiliary, like a chiral oxazolidinone, can yield diastereomeric products that are often crystalline and suitable for X-ray analysis. The resulting crystal structure not only confirms the relative stereochemistry of the newly formed bonds but can also allow for the assignment of the absolute configuration if the stereochemistry of the auxiliary is known.

In studies of related complex molecules, X-ray crystallography has been pivotal in confirming the stereochemical outcome of asymmetric reactions. acs.orgrsc.org For instance, the stereochemistry of a dihydropyrrole derivative formed in a cyclization reaction was unequivocally established by X-ray diffraction of the crystalline product. rsc.org Similarly, the structure of a complex bicyclic compound derived from a related enal was confirmed by X-ray analysis. thieme-connect.com This highlights the power of X-ray crystallography in providing definitive structural proof, which is essential for validating new synthetic methodologies and understanding reaction mechanisms.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethylhept-5-enal |

| (E)-3,5-Dimethylhex-2-ene |

| Dihydropyrrole |

| Isopropanol |

Q & A

Q. What are the optimal laboratory synthesis routes for 3,3-Dimethylhex-5-enal, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach involving Grignard reagent addition followed by oxidation is commonly used.

- Step 1 : React 3-methylpent-4-enal with methylmagnesium bromide under inert conditions (argon/nitrogen) at 0–5°C to form the tertiary alcohol intermediate.

- Step 2 : Oxidize the intermediate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature to preserve the alkene functionality .

Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst concentration). Monitor yield via GC-MS and compare with theoretical stoichiometric predictions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- NMR : -NMR resolves the aldehyde proton (δ 9.5–10.0 ppm) and alkene protons (δ 5.0–5.5 ppm). -NMR confirms quaternary carbons at C3 (δ 35–40 ppm).

- IR : Strong absorption at ~1720 cm (C=O stretch) and ~1640 cm (C=C stretch).

- GC-MS : Use electron ionization (EI) to fragment the molecule; the base peak at m/z 71 corresponds to [CHCHCHO].

Ambiguity Resolution : Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) and compare retention indices in GC-MS with literature .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC every 7 days.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify aldehyde decomposition using Schiff’s reagent assays.

- Oxygen Sensitivity : Use headspace gas chromatography to measure peroxide formation in sealed vials with/without nitrogen purging .

Advanced Research Questions

Q. How can contradictory data on the compound’s enantioselective reactivity in Diels-Alder reactions be resolved?

- Methodological Answer :

- Data Triangulation : Replicate experiments using standardized substrates (e.g., anthracene) and chiral catalysts (e.g., Evans’ oxazaborolidines).

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under identical conditions.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition state energies for endo vs. exo pathways. Discrepancies may arise from solvent polarity effects or catalyst loading .

Q. What experimental and computational strategies elucidate the compound’s adsorption behavior on indoor surfaces, and how does this impact reactivity?

- Methodological Answer :

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure mass changes on silica, polycarbonate, and stainless steel surfaces.

- Microspectroscopic Imaging : Apply AFM-IR to map localized aldehyde oxidation products (e.g., carboxylic acids) on surfaces.

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and hydroxylated SiO surfaces using GROMACS. Correlate adsorption energy with experimental QCM data .

Q. How can researchers design a kinetic study to resolve discrepancies in the compound’s oxidative degradation pathways?

- Methodological Answer :

- Isotopic Labeling : Use -labeled O to track oxygen incorporation into degradation products (e.g., ketones or epoxides) via high-resolution mass spectrometry.

- Competitive Kinetics : Compare oxidation rates in the presence of radical scavengers (e.g., BHT) vs. ozonolysis conditions.

- Arrhenius Analysis : Calculate activation energies (E) for each pathway using temperature-dependent rate constants (25–60°C). Discrepancies may indicate competing mechanisms (e.g., autoxidation vs. photooxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.